5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound features a thiazolo[4,5-d]pyridazinone core fused with a furan-2-yl moiety and substituted with a 3,4-dichlorophenyl group. The methyl group at position 2 and the oxoethyl side chain at position 5 likely influence its conformational stability and solubility profile.
Properties
IUPAC Name |
5-[2-(3,4-dichlorophenyl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c1-9-21-16-17(27-9)15(14-3-2-6-26-14)22-23(18(16)25)8-13(24)10-4-5-11(19)12(20)7-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCXEAYZCPOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one, with the CAS number 946342-30-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 420.3 g/mol
- Structure : The compound features a thiazolo-pyridazinone core with a furan substituent and a dichlorophenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired heterocyclic structure. While specific synthetic pathways vary, they often include the formation of the thiazolo and pyridazinone rings through cyclization reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 27.3 | Apoptosis induction |
| HCT-116 | 6.2 | Cell cycle arrest |
| A549 (Lung) | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against a range of pathogenic bacteria. Studies indicate that it effectively inhibits bacterial growth, suggesting potential applications in treating infections.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression. For example, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cellular proliferation.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 and HCT-116 cell lines. The results indicated that the compound exhibited lower IC50 values compared to standard chemotherapeutics.
- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion assays, confirming its potential as an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that thiazolo[4,5-d]pyridazin derivatives exhibit promising antimicrobial properties. A study demonstrated the synthesis of various thiazolo derivatives and their evaluation against different bacterial strains. The compound showed notable activity against Gram-positive bacteria, which positions it as a candidate for further development as an antimicrobial agent .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies are needed to establish the specific effects of this compound on cancer cell lines .
3. Neuroprotective Effects
There is growing interest in compounds that can provide neuroprotection. Preliminary studies on related thiazolo compounds indicate their ability to protect neuronal cells from oxidative stress and apoptosis. The specific neuroprotective effects of 5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one require further investigation .
Material Science Applications
1. Photophysical Properties
The incorporation of furan and thiazole moieties can enhance the photophysical properties of compounds. This characteristic is valuable for applications in organic light-emitting diodes (OLEDs) and solar cells. Studies focusing on the photoluminescence and charge transport properties of similar compounds suggest that this compound may also exhibit favorable characteristics for electronic applications .
2. Drug Delivery Systems
Due to its unique chemical structure, the compound could be explored as a component in drug delivery systems. The ability to modify its solubility and stability through chemical derivatization may enhance the delivery of therapeutic agents .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazolo derivatives, including the target compound, and evaluated their antimicrobial efficacy using standard disc diffusion methods against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) treated with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Chemical Reactions Analysis
Representative Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyridazinone formation | Hydrazine hydrate, EtOH, reflux | 75% | |
| Thiazole cyclization | Chloroacetone, K₂CO₃, DMF, 80°C, 12 h | 68% |
Functionalization of the Furan-2-yl Substituent
The furan-2-yl group at position 7 is introduced via Suzuki-Miyaura cross-coupling :
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), reflux (18–24 h) .
-
Scope : Tolerates electron-rich and -poor aryl/hetaryl boronic acids, with yields up to 98% .
Optimization Data:
| Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Furan-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95% |
| 3,4-Dichlorophenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 90% |
Comparative Efficiency:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Mannich alkylation | Phenacyl bromide, Et₃N | 72% | 95% |
| Friedel-Crafts acylation | Acetyl chloride, AlCl₃ | 65% | 90% |
Methylation at Position 2
The 2-methyl group on the thiazole ring is introduced during cyclization using methyl iodide or via post-functionalization:
-
Cyclization with Methylation : Chloroacetone (for thiazole) + methyl iodide (NaH, THF, 0°C → rt, 4 h) .
-
Direct Alkylation : Treating the free NH-thiazole with MeI and K₂CO₃ (DMF, 50°C, 6 h) .
Stability and Reactivity Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The oxoethyl side chain undergoes hydrolysis in HCl/MeOH (reflux, 8 h) to yield carboxylic acid derivatives .
-
Base Sensitivity : The thiazole ring remains intact under mild bases (pH < 10), but degrades in strong NaOH (pH > 12) .
Biological Activity-Directed Modifications
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : Thiazole introduces a sulfur atom, enhancing π-electron delocalization compared to furan’s oxygen.
- Ring Strain: Pyridazinone (two adjacent nitrogens) vs. pyrimidine (nitrogens at 1,3 positions) alters dipole moments and hydrogen-bonding capabilities.
Substituent Analysis
Impact of Substituents :
Comparison with Evidence :
- : Alkynyl-chloro-pyridazinones undergo base-mediated cyclization in dioxane/water to form furopyridazinones . Similar conditions may apply to thiazolo derivatives but require sulfur-containing intermediates.
- : Utilizes esterification and Michael addition for thiazolo-pyrimidine assembly, highlighting divergent routes for fused heterocycles .
Pharmacological and Physicochemical Properties
Mechanistic Insights :
- The dichlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the furan could stabilize aromatic interactions. ’s ester groups might limit bioavailability due to hydrolysis susceptibility.
Q & A
Q. What are the established synthetic routes for preparing this thiazolo-pyridazinone derivative?
The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Key steps include:
- Thiazole ring formation : Use phosphorus pentasulfide or thiourea derivatives to cyclize intermediates .
- Substituent introduction : The dichlorophenyl and furan groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for furan attachment) under palladium catalysis .
- Oxoethyl linkage : Ketone groups are incorporated using α-keto esters or via oxidation of alcohol intermediates . Reaction optimization requires solvents like ethanol or DMF, catalysts (e.g., triethylamine), and monitoring via TLC/HPLC .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- NMR spectroscopy : H and C NMR confirm substituent positions and ring fusion patterns. Aromatic protons from dichlorophenyl (~6.8–7.5 ppm) and furan (β-protons at ~6.3–7.4 ppm) are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the thiazolo-pyridazinone core .
- HPLC : Ensures >95% purity by quantifying residual solvents/byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield of the thiazolo-pyridazinone core?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions during cyclization .
- Temperature control : Maintain 60–80°C for thiourea cyclization to avoid decomposition .
- Catalyst screening : Test Pd(PPh) vs. PdCl(dppf) for furan coupling efficiency .
- Workup protocols : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the core structure .
Q. How should researchers address contradictory bioactivity data across assay models?
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., known kinase inhibitors) to isolate target effects .
- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives due to rapid compound breakdown .
- Comparative SAR : Compare with analogs (e.g., replacing dichlorophenyl with fluorophenyl) to identify substituent-specific activity trends .
Q. What strategies are effective for elucidating the role of dichlorophenyl and furan substituents in SAR studies?
- Systematic substitution : Synthesize analogs with halogenated phenyl (e.g., 3,5-dichloro vs. 4-fluoro) and heterocyclic (e.g., thiophene vs. furan) groups .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinase ATP-binding pockets, focusing on π-π stacking (dichlorophenyl) and hydrogen bonding (furan oxygen) .
- Pharmacophore mapping : Use MoA-driven assays (e.g., ATPase inhibition) to correlate substituent electronic properties (Hammett constants) with activity .
Methodological Notes
- Avoiding pitfalls : Contradictions in bioactivity may arise from assay-specific parameters (e.g., serum concentration in cell cultures). Always validate findings with orthogonal assays (e.g., SPR for binding affinity) .
- Data interpretation : For SAR, prioritize substituent electronic effects over steric factors in this scaffold, as demonstrated in related thiazolo-pyridazinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
